Lipophilicity Shift: Experimental LogP Comparison of N-Oxide vs. Parent Pyridine Core
The introduction of the N-oxide functionality at the pyridine ring produces a measurable increase in LogP of approximately +0.48 units relative to the parent non-oxidized 4-acetylaminomethylpyridine (LogP 1.10860), resulting in a calculated LogP of 1.59150 for the target N-oxide . This increase counters the expectation that N-oxidation invariably decreases lipophilicity and reflects the specific contribution of the acetylamino substituent at the 4-position through the methylene linker .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59150 (calculated) |
| Comparator Or Baseline | 4-Acetylaminomethylpyridine (CAS 23974-15-4): LogP = 1.10860 (calculated) |
| Quantified Difference | ΔLogP = +0.48 (N-oxide more lipophilic than parent pyridine by ~0.5 log units) |
| Conditions | Computed LogP values from vendor-consolidated databases (Chemsrc, Chem960); solvent system not specified |
Why This Matters
A LogP difference of approximately 0.5 log units translates to a roughly three-fold difference in octanol–water partitioning, directly impacting reversed-phase chromatographic retention, membrane permeability predictions, and formulation strategy selection.
